3-Bromo-2,5-dimethylpyridin-4-amine
Overview
Description
3-Bromo-2,5-dimethylpyridin-4-amine: is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of bromine and methyl groups on the pyridine ring significantly influences the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine typically involves the bromination of 2,5-dimethylpyridin-4-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination or side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2,5-dimethylpyridin-4-amine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethylpyridin-4-amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substituted pyridine derivatives
- Oxidized products like aldehydes or carboxylic acids
- Reduced products like 2,5-dimethylpyridin-4-amine
Scientific Research Applications
Chemistry: 3-Bromo-2,5-dimethylpyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its derivatives can exhibit unique electronic and optical properties, making them suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
- 3-Bromo-2,6-dimethylpyridin-4-amine
- 2-Bromo-N,N-dimethylpyridin-4-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness: 3-Bromo-2,5-dimethylpyridin-4-amine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This arrangement can lead to distinct reactivity and properties compared to its isomers or analogs. For example, the electronic effects of the substituents can influence the compound’s nucleophilicity, electrophilicity, and overall stability.
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXJWUAMZCZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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